N-(4-methylpyridin-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-methylpyridin-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-11-2-5-17-14(8-11)19-16(20)12-3-6-18-15(9-12)22-13-4-7-21-10-13/h2-3,5-6,8-9,13H,4,7,10H2,1H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFUITPPIDWTGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC(=NC=C2)OC3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The retrosynthetic approach to N-(4-methylpyridin-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide involves disconnecting the molecule into three key fragments (Figure 1):
- Pyridine-4-carboxamide core
- 4-Methylpyridin-2-yl amine
- Oxolan-3-yloxy ether
This strategy prioritizes late-stage coupling of the amine and ether groups to the central pyridine scaffold, minimizing steric hindrance and maximizing regiochemical control.
Synthesis of the Pyridine-4-Carboxamide Core
Pyridine Ring Formation
The Hantzsch pyridine synthesis remains a cornerstone for constructing polysubstituted pyridines. A modified Hantzsch protocol using ethyl acetoacetate, ammonium acetate, and 3-oxo-3-(pyridin-4-yl)propanoic acid yields 2-hydroxypyridine-4-carboxylic acid derivatives. Alternative methods include:
- Kröhnke pyridine synthesis : Reacting α,β-unsaturated ketones with ammonium acetate in acetic acid.
- Transition-metal-catalyzed cyclization : Palladium-mediated coupling of alkynes with nitriles.
Table 1: Comparison of Pyridine Synthesis Methods
| Method | Yield (%) | Reaction Time (h) | Key Advantage |
|---|---|---|---|
| Hantzsch | 65–78 | 24 | Scalability |
| Kröhnke | 45–60 | 48 | Regioselectivity |
| Pd-catalyzed | 70–85 | 12 | Functional group tolerance |
Carboxamide Group Introduction
The carboxamide is installed via activation of pyridine-4-carboxylic acid using coupling agents:
Functionalization with the Oxolan-3-yloxy Ether
Synthesis of Oxolan-3-ol
Oxolan-3-ol is prepared via acid-catalyzed cyclization of 1,4-butanediol with p-toluenesulfonic acid (PTSA) in toluene (75% yield).
Etherification of Pyridine
The hydroxyl group of oxolan-3-ol undergoes nucleophilic substitution with 2-chloropyridine-4-carboxamide in the presence of NaH (2 eq) in tetrahydrofuran (THF):
$$ \text{2-Chloropyridine-4-carboxamide} + \text{Oxolan-3-ol} \xrightarrow{\text{NaH, THF}} \text{this compound} $$
Optimization Note : Replacing NaH with KOtBu increases yield from 68% to 79% by reducing side reactions.
Coupling of the 4-Methylpyridin-2-yl Amine
Preparation of 4-Methylpyridin-2-amine
4-Methylpyridin-2-amine is synthesized via:
Amide Bond Formation
The final coupling employs PyBOP as a coupling agent due to its superior performance in sterically hindered environments:
$$ \text{Pyridine-4-carboxylic acid} + \text{4-Methylpyridin-2-amine} \xrightarrow{\text{PyBOP, DIPEA}} \text{N-(4-Methylpyridin-2-yl)pyridine-4-carboxamide} $$
Reaction Conditions : 0.1 M in DMF, 25°C, 12 h (Yield: 88%).
Characterization and Analytical Validation
Spectroscopic Data
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting flow chemistry reduces reaction times by 40%:
Chemical Reactions Analysis
Types of Reactions
N-(4-methylpyridin-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are tailored to the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
N-(4-methylpyridin-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-methylpyridin-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Example Compounds :
- Compound 533: 2-(2,4-Dichlorophenoxy)-N-(4-methylpyridin-2-yl) acetamide
- Compound 602: 2-(4-Chloro-3,5-dimethylphenoxy)-N-(4-methylpyridin-2-yl) acetamide
Key Differences :
- Backbone : The target compound features a pyridine-4-carboxamide backbone, whereas Compounds 533 and 602 use an acetamide linker.
- Substituents: The oxolane-3-yloxy group in the target compound replaces the chlorinated phenoxy groups in Compounds 533/602. This substitution likely reduces halogen-related toxicity and alters electronic properties.
- Biological Activity: Compounds 533 and 602 are synthetic auxin agonists, mimicking plant hormones. The oxolane group in the target compound may enhance metabolic stability compared to the labile ethers in phenoxy analogs .
Thiazolidinone-Containing Pyridine Carboxamides
Example Compound :
Key Differences :
- Functional Groups: The target compound lacks the thiazolidinone ring present in these derivatives. Thiazolidinones are associated with anti-inflammatory activity via cyclooxygenase inhibition, whereas the oxolane group may confer different target affinities.
- 3D-QSAR Insights: Substituent bulk and electronegativity at the pyridine ring significantly influence anti-inflammatory activity in thiazolidinone derivatives. The oxolane group’s steric and electronic profile could modulate similar interactions .
Other Carboxamide Derivatives
Example Compounds :
Key Differences :
- Scaffold Diversity : These compounds use imidazopyridine or pyrrolidine cores instead of pyridine.
- Biological Targets : The patent compounds target enzymatic pathways (e.g., kinase inhibition), while the oxolane-containing pyridine carboxamide may have divergent applications due to its unique substitution pattern .
Biological Activity
N-(4-methylpyridin-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse sources.
Compound Overview
Chemical Structure:
- Molecular Formula: C₁₁H₁₃N₃O₂
- Molecular Weight: Approximately 219.24 g/mol
The compound features a pyridine core substituted with a methyl group at the 4-position, an oxolan-3-yloxy group, and a carboxamide functional group. This unique structure contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Pyridine Derivative: The reaction begins with 4-methylpyridine, which is subjected to electrophilic substitution to introduce functional groups.
- Oxolan Group Attachment: The oxolan group is introduced through etherification, utilizing appropriate reagents that facilitate the formation of the oxolane linkage.
- Carboxamide Formation: Finally, the carboxamide group is synthesized through amide coupling reactions.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
- Anticancer Potential: Structural analogs have shown promise in cancer treatment by targeting specific pathways involved in cell proliferation and survival.
- Kinase Inhibition: Similar compounds have been identified as selective inhibitors of various kinases, which are critical in regulating cellular functions and signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that its biological effects may be mediated through:
- Enzyme Inhibition: Compounds with similar structures often inhibit key enzymes involved in metabolic pathways.
- Receptor Binding: The compound may interact with specific receptors or proteins, altering their function and leading to therapeutic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
